Chemical structure and reactivity of propane-2-sulfonyl fluoride
Chemical structure and reactivity of propane-2-sulfonyl fluoride
An In-Depth Technical Guide to Propane-2-Sulfonyl Fluoride: Structure, Reactivity, and Applications
Abstract
Propane-2-sulfonyl fluoride, also known as isopropylsulfonyl fluoride, is an aliphatic sulfonyl fluoride that serves as a valuable reagent and building block in chemical synthesis and discovery. While less documented than its aromatic counterparts, its unique combination of stability and latent reactivity makes it an important tool for introducing the isopropylsulfonyl moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. We delve into the mechanistic principles governing its reactions with nucleophiles and highlight its utility in the development of covalent modifiers and chemical probes, offering field-proven insights for researchers in drug development and chemical biology.
Introduction: The Role of Aliphatic Sulfonyl Fluorides in Modern Chemistry
For decades, the sulfonyl halide family has been a cornerstone of organic synthesis, primarily for the formation of sulfonamides and sulfonates. Traditionally, sulfonyl chlorides have been the reagents of choice. However, their high reactivity often leads to issues with stability, moisture sensitivity, and lack of selectivity in complex molecular environments.
In recent years, sulfonyl fluorides (SFs) have emerged as superior alternatives. The strong, partially ionic S-F bond confers remarkable stability, making them resistant to hydrolysis and thermolysis compared to their chloride analogs[1]. This "tunable" reactivity—stable until activated—is the foundation of their utility. This concept is central to the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm, which leverages the reliable and specific reaction between a sulfonyl fluoride and a nucleophile[2][3].
While much of the focus has been on aryl sulfonyl fluorides for covalent inhibitor development, aliphatic SFs like propane-2-sulfonyl fluoride offer a distinct profile. They provide access to non-aromatic sulfonylated structures, expanding the chemical space available for probe development and drug design. This guide aims to consolidate the technical knowledge on propane-2-sulfonyl fluoride, providing a foundational resource for its effective application.
Physicochemical and Structural Properties
The structural and electronic properties of propane-2-sulfonyl fluoride dictate its reactivity. The central sulfur(VI) atom is electron-deficient due to the pull from two oxygen atoms and the highly electronegative fluorine atom, making it an electrophilic center.
Chemical Structure
The molecule features a tetrahedral sulfur core bonded to an isopropyl group, two oxygen atoms, and a fluorine atom.
Caption: Figure 1: Chemical Structure of Propane-2-Sulfonyl Fluoride
Physical and Spectroscopic Data
Precise experimental data for propane-2-sulfonyl fluoride is not widely published. The following tables summarize key identifiers and computed properties sourced from PubChem, alongside a placeholder for experimental spectroscopic data, which remains a critical parameter for validation in any experimental setting.
Table 1: Identifiers and Computed Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propane-2-sulfonyl fluoride | PubChem[1] |
| CAS Number | 63805-73-2 | PubChem[1] |
| Molecular Formula | C₃H₇FO₂S | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| SMILES | CC(C)S(=O)(=O)F | PubChem[1] |
| XLogP3 (Computed) | 0.9 | PubChem[1] |
| Boiling Point | Not available (N/A) | - |
| Density | Not available (N/A) | - |
Table 2: NMR Spectroscopic Data (Placeholder) Note: Experimental NMR data for propane-2-sulfonyl fluoride (CAS 63805-73-2) is not readily available in surveyed public databases. The following are expected regions and multiplicities based on general principles. Researchers must obtain and verify this data on their own material.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | 1.4 - 1.6 | Doublet (d) | Methyl protons (CH₃)₂ |
| 3.3 - 3.6 | Septet of doublets (sept d) | Methine proton (CH) coupled to methyl protons and fluorine | |
| ¹³C NMR | ~15-20 | Singlet | Methyl carbons (CH₃)₂ |
| ~55-60 | Doublet | Methine carbon (CH) showing C-F coupling | |
| ¹⁹F NMR | +40 to +70 | Septet (sept) | Referenced to CFCl₃=0 ppm. Coupled to the methine proton. |
Synthesis and Purification
The most direct and common laboratory synthesis of alkyl sulfonyl fluorides involves the halogen exchange reaction from the corresponding sulfonyl chloride. This method is efficient and utilizes readily available starting materials.
Synthesis from 2-Propanesulfonyl Chloride
Propane-2-sulfonyl fluoride is synthesized from 2-propanesulfonyl chloride via nucleophilic substitution with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). The precursor, 2-propanesulfonyl chloride, is commercially available[4].
Caption: Figure 2: General workflow for synthesis of propane-2-sulfonyl fluoride.
Detailed Experimental Protocol
Causality: The choice of a polar aprotic solvent like acetonitrile (MeCN) facilitates the dissolution of the fluoride salt, especially with a phase-transfer catalyst like 18-crown-6, which complexes the potassium ion and liberates the 'naked' fluoride anion for more efficient nucleophilic attack. Heating is required to overcome the activation energy of breaking the S-Cl bond.
Materials:
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2-Propanesulfonyl chloride (1.0 eq)[4]
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Potassium fluoride (spray-dried, 1.5 - 2.0 eq)
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18-crown-6 (0.05 - 0.1 eq)
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Anhydrous acetonitrile (MeCN)
Procedure:
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride and 18-crown-6.
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Reagent Addition: Add anhydrous acetonitrile, followed by the dropwise addition of 2-propanesulfonyl chloride at room temperature.
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Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with a small amount of acetonitrile.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Extract the aqueous layers with an organic solvent like ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by vacuum distillation to yield pure propane-2-sulfonyl fluoride as a liquid.
Self-Validation: The final product's identity and purity should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The yield should be calculated based on the purified product.
Chemical Reactivity and Mechanistic Insights
The reactivity of propane-2-sulfonyl fluoride is dominated by the electrophilicity of the sulfur atom. It is a moderately reactive electrophile, generally requiring activation by a base or catalyst to react with most nucleophiles[5].
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The core reaction is a nucleophilic substitution at the sulfur center, where the fluoride ion acts as the leaving group. This is the fundamental transformation in SuFEx chemistry[2].
Caption: Figure 3: General mechanism for the reaction of sulfonyl fluorides with nucleophiles.
Reactivity with Amine Nucleophiles
The reaction with primary and secondary amines to form sulfonamides is a cornerstone transformation. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine, increasing its nucleophilicity[6].
Causality: The base is crucial. Without it, the amine is often not nucleophilic enough to attack the S(VI) center efficiently. Furthermore, the reaction produces hydrofluoric acid (HF) as a byproduct, which would protonate and deactivate any remaining free amine. The base neutralizes this acid.
Reaction: (CH₃)₂CHSO₂F + R₂NH + Base → (CH₃)₂CHSO₂NR₂ + [H-Base]⁺F⁻
The reaction mechanism is analogous to acylation[6]. The amine attacks the electrophilic sulfur atom, forming a pentacoordinate intermediate, which then collapses, expelling the fluoride ion.
Applications in Drug Development and Chemical Biology
The stability and selective reactivity of the sulfonyl fluoride group make it a "privileged warhead" in chemical biology[3].
-
Covalent Inhibitors: Sulfonyl fluorides can be incorporated into small molecules designed to target specific proteins. They form stable, covalent bonds with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine) in or near a protein's active site, leading to irreversible inhibition. This is a powerful strategy for increasing drug potency and duration of action.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to map the active state of enzymes directly in complex biological systems. A probe containing a sulfonyl fluoride warhead, a recognition element, and a reporter tag (like an alkyne or fluorophore) can covalently label active enzymes, allowing for their identification and quantification.
Safety and Handling
Protocol: Safe Handling of Propane-2-Sulfonyl Fluoride
-
Expertise & Trustworthiness: Sulfonyl fluorides and their precursors are reactive and potentially corrosive. Strict adherence to safety protocols is mandatory. This protocol is designed as a self-validating system for minimizing exposure.
-
Engineering Controls: Always handle propane-2-sulfonyl fluoride and its precursor, 2-propanesulfonyl chloride, in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure to air and moisture.
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Quenching and Disposal:
-
Reaction quenching should be done slowly and carefully, typically with a saturated aqueous solution of a mild base like sodium bicarbonate.
-
All waste containing sulfonyl fluorides or chlorides must be disposed of in a designated hazardous waste container according to institutional guidelines. Do not pour down the drain.
-
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Neutralize carefully with sodium bicarbonate before cleanup.
Conclusion
Propane-2-sulfonyl fluoride represents a valuable, albeit underutilized, member of the sulfonyl fluoride class of reagents. Its stability, coupled with predictable reactivity, provides a reliable means of introducing the isopropylsulfonyl group into a wide range of molecules. While the lack of extensive published physical and spectroscopic data necessitates careful in-lab characterization, its utility in synthesis, particularly for applications in drug discovery and chemical biology, is clear. By understanding its fundamental structure, synthesis, and reactivity as outlined in this guide, researchers can confidently and safely employ this versatile chemical tool to advance their scientific objectives.
References
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Wang, F., et al. (2018). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]
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